2-Bromo-1-iodo-3-(trifluoromethoxy)benzene
Description
Significance of Polyhalogenated and Fluorinated Aromatics in Advanced Chemical Synthesis
Polyhalogenated and fluorinated aromatic compounds are a cornerstone of modern organic synthesis. The presence of halogen atoms on an aromatic ring provides reactive "handles" for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecular architectures.
The differential reactivity of various halogens (I > Br > Cl) on the same aromatic ring allows for selective and sequential functionalization. For instance, the carbon-iodine bond is typically more reactive in palladium-catalyzed couplings than the carbon-bromine bond, enabling chemists to introduce different groups at specific positions in a controlled manner. This regioselective functionalization is critical for building intricate molecules with well-defined structures and properties.
Furthermore, the incorporation of fluorine or fluorine-containing groups, such as the trifluoromethoxy group, can dramatically alter a molecule's biological and physical properties. Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity of drug candidates to their biological targets. In materials science, fluorinated aromatics are utilized to create polymers and liquid crystals with enhanced thermal stability, chemical resistance, and unique electronic properties.
The Role of the Trifluoromethoxy Group as a Modulating Substituent
The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in the design of functional molecules. It is often considered a "super-methoxy" group, but its electronic properties are considerably different from the traditional methoxy (B1213986) (-OCH₃) group. While the oxygen atom can donate electron density to the aromatic ring through resonance (a +R effect), the three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).
Below is a table comparing the electronic and physical properties of the trifluoromethoxy group with other common substituents.
| Substituent | Hammett Parameter (σp) | Hansch Lipophilicity Parameter (π) | Electronic Effect |
| -H | 0.00 | 0.00 | Neutral |
| -OCH₃ | -0.27 | -0.02 | Activating, Ortho/Para-directing |
| -Cl | 0.23 | 0.71 | Deactivating, Ortho/Para-directing |
| -CF₃ | 0.54 | 0.88 | Deactivating, Meta-directing |
| -OCF₃ | 0.35 | 1.04 | Deactivating, Ortho/Para-directing |
This interactive table allows for the comparison of key parameters of the trifluoromethoxy group against other common aromatic substituents.
Contextual Importance of 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene as a Synthetic Synthon
The compound this compound is a strategically designed synthetic intermediate, or synthon, that leverages the principles discussed above. Its 1,2,3-trisubstituted pattern is a valuable scaffold for creating sterically congested and functionally diverse molecules. google.com The arrangement of its substituents makes it a powerful tool for sequential and site-selective cross-coupling reactions.
The key attributes of this synthon are:
Two distinct halogen leaving groups: The presence of both an iodine and a bromine atom allows for programmed, stepwise functionalization. The more reactive C-I bond can be selectively targeted in cross-coupling reactions under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. This orthogonality is highly desirable in complex total synthesis.
A modulating trifluoromethoxy group: The -OCF₃ group at the 3-position influences the reactivity of the adjacent halogens and imparts its characteristic lipophilicity and electronic signature onto the final product. Its steric bulk also influences the preferred conformations of resulting biaryl products.
Defined Regiochemistry: As a pre-functionalized building block, it provides a reliable route to specific 1,2,3-trisubstituted benzene (B151609) derivatives, which can be challenging to synthesize through sequential electrophilic aromatic substitution on a simpler benzene starting material due to mixtures of isomers. openstax.orglibretexts.org
The general reactivity profile for a compound like this compound in sequential cross-coupling is illustrated below, highlighting the selective functionalization of the C-I bond followed by the C-Br bond.
| Reaction Step | Reagents & Conditions | Product |
| Step 1: C-I Bond Functionalization | R¹-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Bromo-1-R¹-3-(trifluoromethoxy)benzene |
| Step 2: C-Br Bond Functionalization | R²-B(OH)₂, Pd catalyst, Base (often harsher conditions) | 1-R¹, 2-R²-3-(trifluoromethoxy)benzene |
This interactive table outlines a typical two-step, selective cross-coupling sequence utilizing a bromo-iodo-substituted aromatic compound.
Through such controlled synthetic sequences, this compound serves as a versatile precursor for a wide range of complex molecules tailored for applications in medicinal chemistry, materials science, and agrochemical development.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFASQNMCCVOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Iodo 3 Trifluoromethoxy Benzene
Nucleophilic Substitution Reactions
The presence of halogen atoms, which can act as leaving groups, makes the benzene (B151609) ring susceptible to nucleophilic attack. The efficiency and pathway of these reactions are heavily influenced by the nature of the nucleophile and the electronic landscape of the aromatic ring.
In nucleophilic substitution reactions, the carbon-halogen bond is cleaved, and a new bond is formed with an incoming nucleophile. The two halogen atoms in 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene exhibit different reactivities. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a better leaving group than bromide. This difference allows for selective displacement of the iodine atom under controlled reaction conditions.
The molecule can react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to yield substituted benzene derivatives. smolecule.comiodobenzene.ltd The general order of leaving group ability in these reactions is I > Br > Cl > F, which predicts that nucleophilic attack will preferentially occur at the carbon atom bonded to iodine.
| Nucleophile (Nu-) | Typical Reagent | Potential Product (Selective for Iodine Displacement) |
|---|---|---|
| Amine (R₂N⁻) | Primary or Secondary Amine (e.g., R₂NH) | 2-Bromo-1-(dialkylamino)-3-(trifluoromethoxy)benzene |
| Alkoxide (RO⁻) | Sodium Alkoxide (e.g., NaOR) | 2-Bromo-1-alkoxy-3-(trifluoromethoxy)benzene |
| Thiolate (RS⁻) | Sodium Thiolate (e.g., NaSR) | 2-Bromo-1-(alkylthio)-3-(trifluoromethoxy)benzene |
| Cyanide (CN⁻) | Sodium or Copper(I) Cyanide | 2-Bromo-3-(trifluoromethoxy)benzonitrile |
The Nucleophilic Aromatic Substitution (SNAr) mechanism is a plausible pathway for halogen displacement in this compound, particularly due to the presence of the strongly electron-withdrawing trifluoromethoxy group. iodobenzene.ltdnih.gov For an SNAr reaction to proceed, the aromatic ring must be "activated" or made electron-deficient by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The SNAr mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the aromatic ring and is further stabilized by electron-withdrawing substituents, especially those at the ortho and para positions relative to the site of attack.
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
In this compound, the trifluoromethoxy group is a powerful electron-withdrawing substituent. researchgate.netreddit.com It is positioned ortho to the iodine atom and meta to the bromine atom. This positioning is critical; the stabilization of the Meisenheimer complex is most effective when the electron-withdrawing group is ortho or para to the leaving group. Therefore, the SNAr pathway is significantly more favored for the displacement of the iodine atom than the bromine atom.
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the existing substituents on the ring. libretexts.org
All three substituents on the this compound ring act as deactivating groups, making the ring less reactive towards electrophiles than benzene itself. libretexts.org
Halogens (Bromo and Iodo): Halogens are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring and destabilizes the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orglibretexts.org This inductive effect outweighs their weaker electron-donating resonance effect (+M).
Trifluoromethoxy Group (-OCF₃): This is a potent deactivating group. The extreme electronegativity of the three fluorine atoms creates a strong inductive pull through the oxygen atom, significantly reducing the electron density of the benzene ring. iodobenzene.ltdnih.govresearchgate.net The electron-donating resonance effect of the oxygen lone pairs is severely diminished by the adjacent trifluoromethyl group. nih.govreddit.com
The cumulative effect of these three deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic attack. EAS reactions, if they occur, would require harsh conditions, such as high temperatures and the use of strong electrophiles and catalysts. youtube.com
The directing effect of each substituent determines the position of the incoming electrophile. In this molecule, there are three available positions for substitution: C4, C5, and C6. The directing influences of the existing groups are in conflict.
Iodo Group (at C1): As a halogen, it is an ortho, para-director, favoring substitution at positions C6 and C4. libretexts.org
Bromo Group (at C2): Also an ortho, para-director, favoring substitution at positions C6 and C5. libretexts.org
Trifluoromethoxy Group (at C3): Due to its strong electron-withdrawing inductive effect, it primarily acts as a meta-director, favoring substitution at position C5. iodobenzene.ltd
| Substituent (Position) | Electronic Effect | Directing Influence | Favored Position(s) |
|---|---|---|---|
| Iodo (C1) | -I > +M (Deactivating) | ortho, para | C6, C4 |
| Bromo (C2) | -I > +M (Deactivating) | ortho, para | C6, C5 |
| Trifluoromethoxy (C3) | -I >> +M (Strongly Deactivating) | meta | C5 |
Considering these competing effects:
Position C4: Directed para by iodine but is adjacent to the bulky iodine atom, causing significant steric hindrance.
Position C5: Directed para by bromine and meta by the powerful trifluoromethoxy group. This alignment of directing effects makes C5 an electronically favored position. It is also the most sterically accessible site.
Position C6: Directed ortho by both the iodo and bromo groups. However, this position is severely hindered, being sterically crowded between the C1-iodo group and the substituent that would be at the ortho position to bromine.
Therefore, the most probable site for electrophilic aromatic substitution is position C5 , as it is electronically favored by two of the three substituents and is the least sterically hindered of the available positions.
Transition Metal-Catalyzed Transformations
Aryl halides are excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds in this compound is highly advantageous, enabling selective functionalization. The C-I bond is more susceptible to oxidative addition to a low-valent metal center (like Pd(0) or Ni(0)) than the C-Br bond, allowing the iodine to be replaced selectively while leaving the bromine intact for subsequent transformations. nih.govrsc.org
Common transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester). Selective reaction at the C-I bond can be readily achieved to form a new C-C bond, yielding a bromo-biaryl compound that can be further functionalized at the bromine position. rsc.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl halide and an amine. libretexts.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines. Selective amination at the C-I position is expected, providing a route to 2-bromo-3-(trifluoromethoxy)anilines. nih.govresearchgate.net
Heck Reaction: In this palladium-catalyzed reaction, an aryl halide is coupled with an alkene to form a substituted alkene. beilstein-journals.orgmdpi.com The C-I bond would be the preferred site for this C-C bond-forming reaction.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an aryl alkyne. Selective Sonogashira coupling at the C-I position is a well-established strategy.
Stille Coupling: This reaction couples the aryl halide with an organostannane reagent in the presence of a palladium catalyst. smolecule.com
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Expected Selective Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(0) catalyst, Base | C-C | 2-Bromo-1-aryl-3-(trifluoromethoxy)benzene |
| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N | N-Alkyl/Aryl-2-bromo-3-(trifluoromethoxy)aniline |
| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst, Base | C-C | 1-(Alkenyl)-2-bromo-3-(trifluoromethoxy)benzene |
| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(0) and Cu(I) catalysts, Base | C-C | 1-(Alkynyl)-2-bromo-3-(trifluoromethoxy)benzene |
| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst | C-C | 2-Bromo-1-alkyl/aryl-3-(trifluoromethoxy)benzene |
Carbon-Carbon Bond Forming Reactions: Suzuki-Miyaura, Stille, Sonogashira, and Heck Couplings
The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of the synthetic utility of this compound in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent palladium center than the C-Br bond, enabling highly selective sequential functionalization.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between organohalides and organoboron compounds. rsc.org In the case of dihalogenated substrates, the reaction can be controlled to achieve selective coupling at the more reactive C-I bond. nih.govnih.gov For this compound, this selectivity allows for the initial introduction of an aryl or vinyl group at the C1 position while leaving the bromine atom at C2 available for subsequent transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a base to facilitate the transmetalation step.
Stille Coupling: Similar to the Suzuki-Miyaura reaction, the Stille coupling enables the formation of C-C bonds, in this case between an organohalide and an organotin reagent. The reactivity difference between the C-I and C-Br bonds is again exploited to achieve selective coupling at the iodine-bearing carbon. This allows for a stepwise approach to building complex molecular architectures.
Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the C1 position. nih.govresearchgate.net This selectivity is crucial for the synthesis of substituted alkynylarenes, which are valuable intermediates in organic synthesis. rsc.org The reaction conditions can be tuned to favor monocoupling at the iodine position, preserving the bromine for further functionalization. wikipedia.org
Heck Coupling: The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govmdpi.com The reaction mechanism involves the oxidative addition of the organohalide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov With this compound, the initial coupling occurs selectively at the C-I bond. beilstein-journals.orgresearchgate.net This allows for the synthesis of various substituted styrenes and other vinylated aromatic compounds.
Table 1: Overview of Selective Cross-Coupling Reactions
| Coupling Reaction | Reactive Site | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|---|
| Suzuki-Miyaura | C-I | Organoboron Reagent | Palladium Catalyst | Aryl/Vinyl Substituted Benzene |
| Stille | C-I | Organotin Reagent | Palladium Catalyst | Aryl/Vinyl Substituted Benzene |
| Sonogashira | C-I | Terminal Alkyne | Palladium/Copper Catalyst | Alkynyl Substituted Benzene |
| Heck | C-I | Alkene | Palladium Catalyst | Vinylated Benzene |
C-H Activation and Directed Functionalization
While cross-coupling reactions rely on the pre-existing halogen functional groups, C-H activation offers a complementary strategy for the functionalization of this compound. ethernet.edu.et This approach involves the direct transformation of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, often guided by a directing group. nih.govacs.org The trifluoromethoxy group, with its electron-withdrawing nature, can influence the acidity and reactivity of the adjacent C-H bonds.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective arylation of arenes. nih.gov In the context of this compound, the presence of the trifluoromethoxy group can direct the C-H activation to a specific position, although the steric hindrance from the adjacent bulky iodine and bromine atoms would also play a significant role in determining the regioselectivity. nih.gov Iridium-catalyzed C-H activation is another potential route for functionalization. nih.gov
Mechanism of Palladium-Catalyzed Arylation and Halogen Exchange
The mechanism of palladium-catalyzed arylation reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a palladium(0) complex, forming a palladium(II) intermediate. researchgate.net
Transmetalation: In reactions like the Suzuki-Miyaura coupling, the next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base.
Reductive Elimination: The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst. nih.gov
Under certain conditions, halogen exchange processes can occur as a side reaction. This can involve the scrambling of halide ligands on the palladium center or intermolecular exchange between different aryl halide molecules.
Radical Reactions and Halogen Dance Phenomena
Involvement of Halogen Atoms in Radical Processes
The halogen atoms in this compound can participate in radical reactions. acs.org For instance, under certain conditions, homolytic cleavage of the carbon-halogen bond can generate aryl radicals. The C-I bond, being weaker than the C-Br bond, is more susceptible to homolysis. These aryl radicals can then participate in various radical-mediated transformations, such as addition to alkenes or aromatic substitution reactions. acs.org The trifluoromethyl group can also influence radical stability and reactivity. acs.org
Base-Catalyzed Halogen Migration ("Halogen Dance") Mechanisms in Trifluoromethylated Arenes
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring. wikipedia.orgclockss.org This process is typically base-catalyzed and proceeds through a series of deprotonation and halogenation steps. researchgate.netic.ac.uk In trifluoromethylated arenes, the electron-withdrawing trifluoromethyl group can significantly influence the acidity of the ring protons, thereby directing the initial deprotonation step. researchgate.net
The mechanism of the halogen dance in a molecule like this compound would likely involve the following steps:
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), deprotonates the aromatic ring at a position activated by the trifluoromethoxy group.
Halogen Transfer: The resulting aryl anion can then abstract a halogen atom from another molecule of the starting material or from a different position on the same ring in an intermolecular or intramolecular fashion. This generates a new aryl anion and a rearranged haloarene.
Equilibration: The system equilibrates towards the thermodynamically most stable aryl anion intermediate. ic.ac.uk
Quenching: The reaction is quenched with an electrophile to trap the final aryl anion, leading to the functionalized product.
Computational Probes into Reaction Mechanisms and Selectivity
Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the mechanisms and selectivity of the reactions involving this compound. whiterose.ac.uk DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the entire reaction energy profile can be mapped out. This allows for the identification of the most likely reaction mechanism.
Explain Regioselectivity: In the case of halogen dance reactions, DFT can help to predict the most acidic proton and the most stable aryl anion intermediate, thereby explaining the observed regioselectivity of the halogen migration. whiterose.ac.uk
Understand Catalyst Effects: The role of the catalyst and ligands in cross-coupling reactions can be elucidated by modeling the catalytic cycle. This can provide insights into the factors that control the reaction rate and selectivity.
By combining experimental observations with computational studies, a deeper and more nuanced understanding of the reactivity of this compound can be achieved.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Elucidation of Structural and Electronic Properties via Advanced NMR Spectroscopy (e.g., ¹⁹F NMR for mechanistic studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorine-containing compounds like 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene, ¹⁹F NMR spectroscopy provides particularly valuable insights into the electronic environment of the trifluoromethoxy group.
The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the electronic effects of neighboring substituents. The trifluoromethoxy (-OCF₃) group on a benzene (B151609) ring typically exhibits a singlet in the ¹⁹F NMR spectrum, given the absence of other fluorine atoms for coupling. The precise chemical shift of this singlet is influenced by the electron-donating or electron-withdrawing nature of the other substituents on the aromatic ring. For instance, the ¹⁹F NMR chemical shift for the trifluoromethyl group in various substituted nitrobenzenes can range from approximately -60 ppm to -65 ppm, depending on the position of the nitro group and other substituents. beilstein-journals.org In the case of this compound, the bromo and iodo substituents are electron-withdrawing through induction but can also exhibit some weak electron-donating character through resonance. Their presence ortho and para to the trifluoromethoxy group will influence the electron density around the fluorine nuclei, leading to a characteristic chemical shift.
In mechanistic studies, ¹⁹F NMR is a powerful technique for monitoring the progress of reactions involving fluorinated compounds. The significant change in the chemical environment of the trifluoromethoxy group as a reaction proceeds allows for real-time tracking of starting materials, intermediates, and products. This is particularly useful in studying reaction kinetics and elucidating reaction pathways, as the large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different species in a complex reaction mixture.
Table 1: Representative ¹⁹F NMR Chemical Shifts for Related Trifluoromethyl and Trifluoromethoxy Aromatic Compounds
| Compound | Functional Groups | Solvent | ¹⁹F Chemical Shift (δ, ppm) |
| 1-Nitro-2-(trifluoromethyl)benzene | -NO₂, -CF₃ | CDCl₃ | -60.13 rsc.org |
| 1-Nitro-4-(trifluoromethyl)benzene | -NO₂, -CF₃ | CDCl₃ | -63.18 rsc.org |
| 2-(Trifluoromethyl)anisole | -OCH₃, -CF₃ | CDCl₃ | -61.9 beilstein-journals.org |
| 1,3-Dimethoxy-2-(trifluoromethyl)benzene | -OCH₃, -CF₃ | CDCl₃ | -54.90 rsc.org |
This table provides examples of ¹⁹F NMR chemical shifts for related compounds to illustrate the influence of substituents on the trifluoromethyl group's resonance. The exact chemical shift for this compound would need to be determined experimentally.
X-ray Crystallography of Derivatives and Related Structures for Conformational Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular conformation and intermolecular interactions. While a crystal structure for this compound itself may not be readily available in the public domain, analysis of related structures provides a strong basis for understanding its likely solid-state conformation.
A key conformational feature of trifluoromethoxy-substituted benzenes is the dihedral angle between the plane of the benzene ring and the C-O-C plane of the trifluoromethoxy group. Studies on various trifluoromethoxybenzene derivatives have shown a preference for a non-planar conformation, where the trifluoromethoxy group is oriented roughly perpendicular to the aromatic ring. This is in contrast to the methoxy (B1213986) group, which often prefers a planar arrangement to maximize resonance stabilization. The steric bulk of the fluorine atoms and electrostatic interactions are thought to contribute to this perpendicular preference.
Furthermore, the presence of bromine and iodine atoms in the molecule introduces the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor". In the solid state, these interactions can play a crucial role in directing the crystal packing. X-ray crystallographic studies of various halogenated aromatic compounds have revealed the formation of intricate networks based on halogen bonds (e.g., I···I, I···Br, Br···Br, and halogen···π interactions). It is highly probable that derivatives of this compound would exhibit such interactions, influencing their solid-state architecture.
Table 2: Typical Intermolecular Interactions Observable in Crystal Structures of Halogenated Aromatic Compounds
| Interaction Type | Description | Typical Distance Range (Å) |
| Halogen Bonding (X···Y) | An attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic region on another atom (Y). | Shorter than the sum of the van der Waals radii of X and Y. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Dependent on the specific atoms involved. |
Mass Spectrometry Techniques for Mechanistic Pathway Tracing (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the identification of unknown compounds. In the context of mechanistic studies, MS techniques are invaluable for identifying reaction intermediates and products, thereby helping to piece together the steps of a reaction pathway.
The fragmentation pattern of this compound in the mass spectrometer would be expected to be complex due to the presence of multiple functional groups. Upon ionization, the molecular ion would likely undergo a series of fragmentation reactions. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms as radicals. The relative ease of cleavage of the C-I and C-Br bonds would provide information about their relative bond strengths in the molecular ion.
Another likely fragmentation pathway would involve the trifluoromethoxy group. This could involve the cleavage of the O-CF₃ bond, leading to the loss of a ·CF₃ radical, or the cleavage of the Ar-O bond. The resulting fragment ions would be indicative of the stability of the corresponding carbocations and radicals.
By using techniques such as tandem mass spectrometry (MS/MS), specific ions can be isolated and further fragmented to gain more detailed structural information. When combined with isotopic labeling studies, HRMS can be a definitive tool for tracing the fate of atoms throughout a chemical reaction, providing clear evidence for proposed mechanistic pathways.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Neutral Loss |
| [M - Br]⁺ | [C₇H₃F₃IO]⁺ | ·Br |
| [M - I]⁺ | [C₇H₃BrF₃O]⁺ | ·I |
| [M - CF₃]⁺ | [C₇H₃BrIO]⁺ | ·CF₃ |
| [M - OCF₃]⁺ | [C₇H₃BrI]⁺ | ·OCF₃ |
This table presents plausible high-mass fragment ions based on known fragmentation patterns of similar compounds. The relative abundances of these ions would depend on the ionization method and energy.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding its reactivity.
The electronic nature of this molecule is shaped by the interplay of its three distinct substituents on the benzene (B151609) ring. The bromo and iodo groups, being halogens, are moderately electronegative and act as weak deactivators of the aromatic ring towards electrophilic attack. Conversely, the trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, making it a strong deactivator.
DFT calculations would likely reveal a significant polarization of the electron density away from the aromatic ring and towards the trifluoromethoxy group. The calculated molecular electrostatic potential (MEP) map would visualize regions of positive and negative charge, highlighting the electron-deficient (blue) areas on and around the trifluoromethoxy group and the more electron-rich (red/yellow) regions associated with the halogen atoms' lone pairs.
Key parameters derived from DFT calculations that help predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy would indicate a reduced nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack. The LUMO energy, on the other hand, provides insight into the molecule's ability to accept electrons, which is relevant for nucleophilic aromatic substitution reactions. For this compound, a low HOMO-LUMO gap could suggest higher polarizability and potential for certain types of reactions.
Table 1: Predicted Electronic Properties from Analogous DFT Studies
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |
|---|---|---|
| HOMO Energy | Low | Strong deactivating effect of the -OCF₃ group and moderate deactivation by halogens lowers the energy of the highest occupied molecular orbital. |
| LUMO Energy | Low | The presence of multiple electronegative substituents stabilizes the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Relatively small | The presence of heavy atoms like iodine can lead to a smaller energy gap compared to lighter analogues. |
| Dipole Moment | Significant | The asymmetrical substitution pattern with highly polar groups will result in a notable molecular dipole moment. |
This table is predictive and based on established principles and DFT studies of similarly substituted aromatic compounds.
Modeling of Conformational Preferences of the Trifluoromethoxy Group
The trifluoromethoxy group is known to exhibit distinct conformational preferences that can influence a molecule's steric profile and electronic properties. Computational modeling, particularly using DFT, is well-suited to determine the most stable conformation of the -OCF₃ group in this compound.
In unsubstituted trifluoromethoxybenzene, the most stable conformation is typically one where the C-O bond is perpendicular to the plane of the aromatic ring. researchgate.netaip.org This arrangement minimizes steric repulsion and is influenced by hyperconjugative interactions. However, in this compound, the presence of two bulky ortho substituents (bromine and iodine) introduces significant steric hindrance.
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this approach can be used to predict the feasibility and pathways of various reactions, such as electrophilic aromatic substitution or cross-coupling reactions.
For an electrophilic aromatic substitution reaction, DFT calculations can model the formation of the sigma complex (Wheland intermediate) for attack at each of the three available positions on the ring. By calculating the energies of the transition states leading to these intermediates, the most favorable reaction pathway can be determined. The stability of the resulting carbocation intermediates is a key factor, and the electron-withdrawing nature of all three substituents would significantly destabilize such intermediates, suggesting that harsh reaction conditions would be required for electrophilic substitution.
Transition state theory can also be applied to model metal-catalyzed cross-coupling reactions, which are common for aryl halides. For instance, the mechanism of a Suzuki or Sonogashira coupling at either the C-Br or C-I bond could be investigated. Theoretical calculations can help determine the relative activation barriers for oxidative addition of a palladium catalyst to the C-I versus the C-Br bond. Generally, the C-I bond is more reactive in such reactions due to its lower bond dissociation energy, a prediction that can be quantified through computational modeling.
Prediction of Regioselectivity and Site Reactivity
The prediction of regioselectivity—where a reaction will occur on a molecule with multiple potential sites—is a key application of computational chemistry. In this compound, there are three unsubstituted carbon atoms on the benzene ring, and the directing effects of the existing substituents will determine the outcome of reactions like electrophilic aromatic substitution.
The directing effects of the substituents are as follows:
Bromo and Iodo: These are ortho-, para-directing deactivators.
Trifluoromethoxy: This is a strong meta-directing deactivator.
The final regioselectivity will be a result of the interplay of these competing effects. Computational methods can provide a more quantitative prediction than simple heuristic rules. By calculating the relative energies of the intermediates and transition states for electrophilic attack at each position, a clear picture of the most likely product can emerge.
For example, in an electrophilic aromatic substitution:
Attack at C4 is para to the iodine and ortho to the bromine, but meta to the trifluoromethoxy group.
Attack at C5 is meta to both halogens and para to the trifluoromethoxy group.
Attack at C6 is ortho to the iodine and meta to the bromine and trifluoromethoxy groups.
In the context of metal-catalyzed cross-coupling reactions, the primary question of site reactivity is whether the C-Br or C-I bond would react preferentially. As mentioned, computational studies on analogous systems consistently show that the C-I bond is more susceptible to oxidative addition, making it the more reactive site for reactions like Suzuki, Heck, or Sonogashira couplings.
Applications in Advanced Organic Synthesis and Functional Materials Science
A Strategic Building Block for the Synthesis of Complex Molecules
The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the bromo and iodo substituents allows for selective and sequential chemical transformations, providing a controlled pathway to elaborate molecular complexity.
A Precursor in the Multistep Synthesis of Specialty Chemicals
In the synthesis of specialty chemicals, this compound serves as a crucial starting material. The presence of both bromine and iodine atoms allows for regioselective cross-coupling reactions, such as the Suzuki or Stille reactions. iodobenzene.ltd This enables the introduction of various organic moieties at specific positions on the aromatic ring, a critical step in the multistep synthesis of complex organic molecules. The trifluoromethoxy group, known for its high thermal and chemical stability, imparts unique electronic properties and enhances the lipophilicity of the resulting compounds. iodobenzene.ltd
| Property | Description |
| Differential Reactivity | The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. |
| Regiocontrol | The fixed positions of the substituents direct the introduction of new functional groups to specific locations on the benzene ring. |
| Stability of the OCF₃ Group | The trifluoromethoxy group is robust and withstands a wide range of reaction conditions, preserving its integrity throughout lengthy synthetic sequences. |
Incorporation into Fluorine-Containing Organic Frameworks
Fluorine-containing organic frameworks are a class of porous materials with applications in gas storage, separation, and catalysis. The incorporation of the trifluoromethoxy group from this compound into these frameworks can significantly enhance their properties. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic environment within the framework, while its bulkiness can tune the pore size and surface area. The bromo and iodo groups provide reactive handles for polymerization or for post-synthetic modification of the framework, allowing for the introduction of other functional groups.
Paving the Way for the Development of Advanced Materials
The unique combination of halogen and trifluoromethoxy substituents in this compound makes it an attractive component for the design of advanced materials with tailored properties. These functional groups can profoundly influence the electronic, thermal, and morphological characteristics of organic materials.
The Influence of Halogen and Trifluoromethoxy Groups on Material Properties
The presence and positioning of the bromine, iodine, and trifluoromethoxy groups play a significant role in determining the bulk properties of materials derived from this compound.
| Functional Group | Influence on Material Properties |
| Halogen Atoms (Br, I) | Can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly and packing of molecules in the solid state, influencing properties like conductivity and crystal morphology. |
| Trifluoromethoxy Group (OCF₃) | Known to enhance thermal stability and solubility in organic solvents. Its strong dipole moment and electron-withdrawing nature can impact the electronic properties of materials, such as their conductivity and charge transport characteristics. iodobenzene.ltd |
A Key Component in Organic Electronics and Functional Polymers
While specific product details are beyond the scope of this article, the structural motifs derived from this compound are of interest in the fields of organic electronics and functional polymers. The trifluoromethoxy group can improve the stability and performance of organic semiconductors by modifying their electronic energy levels. In functional polymers, the incorporation of this building block can lead to materials with enhanced thermal resistance, chemical inertness, and specific dielectric properties, making them suitable for a range of advanced applications.
An Intermediate in Agrochemical and Pharmaceutical Research
The synthetic utility of this compound extends to the early-stage research and development of new agrochemicals and pharmaceuticals. Its value lies in its role as a versatile scaffold for the creation of diverse chemical libraries.
The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve metabolic stability and membrane permeability of drug candidates. The bromo and iodo substituents provide convenient points for chemical diversification, allowing chemists to systematically modify a lead structure to optimize its properties. This makes this compound a valuable tool in the discovery of new bioactive molecules, where the focus is on synthetic feasibility and the exploration of chemical space, rather than on specific biological activities or clinical outcomes. iodobenzene.ltd
| Feature | Synthetic Utility in Research |
| Trifluoromethoxy Group | Enhances key pharmacokinetic properties such as metabolic stability and lipophilicity. |
| Halogen Substituents | Act as versatile synthetic handles for the introduction of a wide array of functional groups through established cross-coupling methodologies. |
| Scaffold for Libraries | Enables the rapid generation of a diverse range of analogues for structure-activity relationship (SAR) studies. |
Conclusion and Future Research Directions
Summary of Current Research Frontiers
Current research involving scaffolds like 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene is largely centered on its application in synthetic organic chemistry as a versatile intermediate. The primary focus lies in the exploitation of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, the C-I bond is significantly more reactive and can be selectively functionalized under milder conditions than the more robust C-Br bond.
This reactivity difference allows for a programmable, sequential approach to molecular construction. Researchers can first introduce a substituent at the C-I position, followed by a second, different functional group at the C-Br position in a subsequent step. This stepwise functionalization is a powerful strategy for the controlled synthesis of highly substituted, non-symmetrical aromatic compounds, which are often challenging to prepare via other methods. The resulting complex structures are of significant interest as core scaffolds in medicinal chemistry and as key components in the design of novel organic functional materials. smolecule.com
Emerging Synthetic Challenges and Opportunities
These challenges, however, present clear opportunities for innovation in synthetic methodology. The development of more efficient, scalable, and regioselective syntheses of this compound is a critical goal. Success in this area would unlock its full potential as a readily available building block. Furthermore, this molecule represents an ideal platform for diversity-oriented synthesis. By leveraging the two distinct halogen handles, chemists can systematically generate large libraries of novel, complex molecules for high-throughput screening in drug discovery and materials science programs.
Untapped Reactivity and Mechanistic Enigmas
Beyond sequential cross-coupling, the full reactive potential of this compound remains largely untapped. The unique electronic environment created by the strongly electron-withdrawing -OCF3 group adjacent to the C-Br bond could be exploited to achieve novel, catalyst-controlled transformations. Future research could explore whether specific ligand and catalyst systems can modulate or even reverse the innate reactivity order of the C-I and C-Br bonds, enabling "reverse" sequential functionalization.
Several mechanistic questions also warrant investigation. The steric crowding inherent in the 1,2,3-substitution pattern, coupled with the conformational preferences of the trifluoromethoxy group, may lead to unexpected reaction pathways or influence catalyst behavior in subtle ways. For instance, through-space interactions between the -OCF3 group and the catalytic center during a cross-coupling reaction could impact reaction rates and selectivity. Elucidating these potential effects represents an intriguing frontier for mechanistic organometallic chemistry and could lead to the discovery of new catalytic systems tailored for sterically demanding substrates.
Potential for Novel Applications in Materials and Chemical Technologies
The structural motifs accessible from this compound hold immense promise for the development of next-generation materials and chemical technologies.
Interactive Table: Physicochemical Properties of Halogenated Benzene (B151609) Derivatives Note: Experimental data for this compound is limited; properties of related compounds are provided for comparison.
| Property | This compound | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | 1-Bromo-3-(trifluoromethoxy)benzene (B1268021) |
|---|---|---|---|
| Molecular Formula | C7H3BrF3IO | C7H3BrF3I | C7H4BrF3O |
| Molecular Weight | 366.90 g/mol | 350.90 g/mol nih.gov | 257.01 g/mol |
| CAS Number | 1261752-43-5 | 481075-58-5 sigmaaldrich.com | 401-79-6 |
Materials Science : In materials science, the incorporation of the trifluoromethoxy group can enhance thermal stability, solubility in organic media, and introduce unique electronic characteristics. nih.gov This makes this compound an attractive precursor for synthesizing novel liquid crystals, organic semiconductors, and emissive materials for organic light-emitting diodes (OLEDs). The well-defined substitution pattern could be used to control molecular packing and self-assembly in thin films, which is critical for optimizing the performance of organic electronic devices.
Medicinal and Agrochemical Technologies : The trifluoromethoxy group is a highly valued substituent in modern drug design. nih.gov Its high lipophilicity can improve cell membrane permeability, while its resistance to metabolic degradation can increase the in vivo half-life of a drug candidate. nih.gov This compound therefore serves as an excellent starting point for the synthesis of new bioactive molecules. The two halogen atoms provide handles for the strategic introduction of various pharmacophores, enabling the exploration of structure-activity relationships in the quest for new therapeutics and crop protection agents.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-1-iodo-3-(trifluoromethoxy)benzene, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves halogenation of a pre-functionalized benzene ring. Key steps include:
Direct Halogenation : Sequential introduction of bromine and iodine via electrophilic aromatic substitution (EAS). The trifluoromethoxy group (-OCF₃) acts as a meta-directing, electron-withdrawing group, influencing substitution patterns.
Intermediate Functionalization : Starting from 3-(trifluoromethoxy)phenol, bromination using N-bromosuccinimide (NBS) in acetic acid, followed by iodination with iodine monochloride (ICl) under controlled temperature (0–5°C) to avoid over-halogenation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product.
Q. Critical Conditions :
- Temperature : Low temperatures (<10°C) reduce side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.
- Catalysts : Lewis acids like FeCl₃ may accelerate EAS but require careful stoichiometric control.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR :
- 19F NMR : A singlet at ~δ -55 ppm for -OCF₃ .
- Mass Spectrometry (HRMS) : Molecular ion [M]⁺ with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and I (single dominant isotope, ¹²⁷I).
- IR Spectroscopy : C-Br (500–600 cm⁻¹) and C-I (485–500 cm⁻¹) stretches; C-F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do electronic and steric effects of the substituents influence the regioselectivity of cross-coupling reactions involving this compound?
Methodological Answer:
- Electronic Effects :
- The -OCF₃ group withdraws electron density via induction, deactivating the ring and directing electrophiles to the meta position relative to itself.
- Bromine (moderately deactivating) and iodine (weakly deactivating) compete for directing, but iodine’s larger size increases steric hindrance, making bromine more reactive in Suzuki couplings .
- Steric Effects :
- Iodo substituents at position 1 may hinder coupling at adjacent positions. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) improve selectivity for bromine in Stille or Ullmann couplings .
Q. Experimental Optimization :
- Screen ligands (e.g., BINAP vs. XPhos) and solvents (toluene vs. DMSO) to balance electronic and steric effects.
- Use computational tools (DFT) to model transition states and predict regioselectivity .
Q. What strategies resolve contradictions in reported reaction yields or product distributions when using this compound in multi-step syntheses?
Methodological Answer:
- Data Triangulation :
- Advanced Analytics :
- In-situ Monitoring : ReactIR or NMR to track reaction progress and detect transient intermediates.
- Design of Experiments (DoE) : Systematic variation of temperature, catalyst loading, and stoichiometry to identify critical factors .
Case Study :
A 2024 study reported 45% yield in a Buchwald-Hartwig amination, conflicting with a 2023 claim of 65%. DoE revealed moisture-sensitive Pd catalysts, necessitating rigorous drying of solvents and substrates to achieve reproducibility .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Model steric interactions between the iodine substituent and incoming nucleophiles to predict coupling efficiency.
- Density Functional Theory (DFT) :
- Machine Learning (ML) :
- Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for Sonogashira or Heck couplings. Tools like Pistachio and BKMS_METABOLIC prioritize routes with >90% atom economy .
Q. Data Contradiction Analysis
Q. Conflicting Melting Points in Literature: How to Validate Physical Properties?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting behavior with controlled heating rates (e.g., 5°C/min) to detect polymorphism or decomposition.
- Comparative Analysis : Cross-reference purity data (HPLC >98%) and crystallography (ORTEP-3 for Windows) to confirm structural integrity. A 2025 study resolved a 10°C discrepancy by identifying trace solvent retention (ethyl acetate) in recrystallized samples .
Q. Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
